molecular formula C18H19IO3 B13874216 Methyl 4-(1-(4-iodophenoxy)butyl)benzoate

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate

Cat. No.: B13874216
M. Wt: 410.2 g/mol
InChI Key: TYXAJIQPXVUAMP-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring, a butyl chain substituted with a 4-iodophenoxy moiety. This compound combines aromatic, ether, and halogenated functionalities, making it structurally distinct.

Properties

Molecular Formula

C18H19IO3

Molecular Weight

410.2 g/mol

IUPAC Name

methyl 4-[1-(4-iodophenoxy)butyl]benzoate

InChI

InChI=1S/C18H19IO3/c1-3-4-17(22-16-11-9-15(19)10-12-16)13-5-7-14(8-6-13)18(20)21-2/h5-12,17H,3-4H2,1-2H3

InChI Key

TYXAJIQPXVUAMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction control is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Organoboron Reagents: Employed in carbon–carbon bond formation.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Benzoates: Formed through substitution reactions.

    Quinones and Hydroquinones: Formed through oxidation and reduction reactions.

Scientific Research Applications

Methyl 4-(1-(4-iodophenoxy)butyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1-(4-iodophenoxy)butyl)benzoate involves its interaction with specific molecular targets. The iodophenoxy group can form strong interactions with biological macromolecules, potentially disrupting their normal function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(1-(4-iodophenoxy)butyl)benzoate with structurally related benzoate derivatives, emphasizing substituent effects on physical, chemical, and biological properties.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Unique Features Biological/Industrial Relevance
Methyl 4-(1-hydroxybutyl)benzoate Hydroxybutyl chain Polar hydroxyl group enhances solubility; shorter chain limits steric hindrance Intermediate in drug synthesis
Methyl 4-(2-bromoacetyl)benzoate Bromoacetyl group Bromine offers moderate reactivity; used in cross-coupling reactions Antimicrobial activity (varies by halogen)
Methyl 4-(1-hydroxy-3-butenyl)benzoate Unsaturated butenyl chain Double bond increases reactivity for cycloaddition or oxidation Polymer and agrochemical research
Methyl 4-butylbenzoate Simple butyl chain Lacking halogen or oxygen; higher hydrophobicity Solvent or fragrance applications
Methyl 4-[(2-bromobenzoyl)amino]benzoate Bromobenzoyl-amide group Amide linkage improves stability; bromine alters electronic density Enzyme inhibition studies
Target Compound 4-Iodophenoxybutyl group Iodine enhances steric bulk and heavy atom effects; ether linkage increases stability Potential radiopharmaceutical applications

Key Comparative Insights

Halogen Effects: The iodine atom in the target compound provides greater steric hindrance and polarizability compared to bromine or chlorine analogs (e.g., ). This may reduce solubility in polar solvents but enhance binding affinity in biological systems due to halogen bonding.

Chain Length and Functional Groups: Hydroxybutyl derivatives (e.g., ) show higher polarity and hydrogen-bonding capacity, making them more water-soluble than the target compound’s iodophenoxybutyl group. Unsaturated chains (e.g., ) introduce conjugation sites for reactivity, unlike the saturated butyl chain in the target compound, which prioritizes stability.

Biological Activity: Brominated compounds () demonstrate antimicrobial and enzyme-inhibitory properties, suggesting that the iodine analog could exhibit similar or enhanced bioactivity due to heavier halogen effects. The phenoxy group in the target compound may mimic natural substrates in enzyme-binding pockets, as seen in estrogen-like phenoxy derivatives .

Synthetic Considerations: The synthesis of the target compound likely involves iodination of a phenoxy precursor, a step more complex than bromination or chlorination due to iodine’s lower electrophilicity . Ether linkages (as in the target compound) generally improve oxidative stability compared to ester or amide groups in analogs like .

Table 2: Physical Property Comparisons

Property Target Compound Methyl 4-(1-hydroxybutyl)benzoate Methyl 4-butylbenzoate
Molecular Weight ~400 g/mol (estimated) 222 g/mol 192 g/mol
Solubility in Water Low (iodine hydrophobicity) Moderate (hydroxyl group) Low (nonpolar chain)
Melting Point >100°C (predicted) 85–90°C 20–25°C (liquid)
Stability High (ether linkage) Moderate (prone to oxidation) High

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